APcK110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H20F3N7O |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

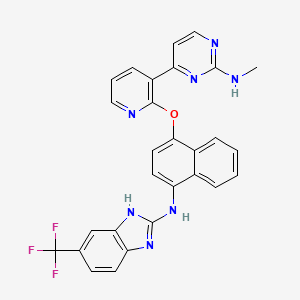

N-[4-[[3-[2-(methylamino)pyrimidin-4-yl]-2-pyridinyl]oxy]naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C28H20F3N7O/c1-32-26-34-14-12-21(35-26)19-7-4-13-33-25(19)39-24-11-10-20(17-5-2-3-6-18(17)24)36-27-37-22-9-8-16(28(29,30)31)15-23(22)38-27/h2-15H,1H3,(H,32,34,35)(H2,36,37,38) |

InChI Key |

VIHXUAKPZPXVSW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C4=CC=CC=C43)NC5=NC6=C(N5)C=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

APcK110: A Deep Dive into its Mechanism of Action as a c-Kit Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase, a critical player in the pathophysiology of various malignancies, particularly Acute Myeloid Leukemia (AML). This technical guide elucidates the core mechanism of action of this compound, presenting key experimental findings, detailed methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Targeting the c-Kit Signaling Cascade

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of c-Kit (also known as CD117), a transmembrane receptor for stem cell factor (SCF). In normal hematopoiesis, the binding of SCF to c-Kit triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[1] However, in certain cancers like AML, activating mutations in the KIT gene can lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled cell growth and survival.[1][2]

This compound functions as a competitive inhibitor at the ATP-binding site of the c-Kit kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of the initial signaling event leads to the downstream suppression of key pro-survival and proliferative pathways.

Inhibition of Downstream Signaling Pathways

Experimental evidence demonstrates that this compound effectively inhibits the phosphorylation of several critical downstream effectors of the c-Kit signaling pathway in a dose-dependent manner.[1][3] Specifically, treatment with this compound leads to a significant reduction in the levels of:

-

Phospho-Akt: A key node in the PI3K/Akt pathway, which is central to cell survival and inhibition of apoptosis.[1]

-

Phospho-STAT3 and Phospho-STAT5: Members of the Signal Transducer and Activator of Transcription (STAT) family, which are involved in cell proliferation, differentiation, and apoptosis.[1]

By inhibiting these pathways, this compound effectively shuts down the aberrant signals that promote leukemic cell growth and survival.

Induction of Apoptosis

A key consequence of the inhibition of c-Kit and its downstream pro-survival pathways is the induction of apoptosis, or programmed cell death, in malignant cells. Studies have shown that this compound treatment leads to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1][3] This caspase-dependent apoptosis is a critical component of the anti-leukemic activity of this compound.

Anti-proliferative Activity

This compound demonstrates potent anti-proliferative effects in various AML and mastocytosis cell lines, including those with activating c-Kit mutations (HMC1.1) and those that are SCF-dependent (OCI/AML3).[1] The inhibition of proliferation is observed in a dose-dependent manner.[1] Notably, this compound has been shown to be a more potent inhibitor of OCI/AML3 cell proliferation than the established tyrosine kinase inhibitors imatinib and dasatinib.[1][3] Furthermore, this compound selectively inhibits the proliferation of primary AML cells in clonogenic assays while not affecting the proliferation of normal hematopoietic progenitor cells.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro potency of this compound.

| Cell Line | IC50 (nM) | Assay Type | Reference |

| OCI/AML3 | 175 | MTT Assay | [4][5] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

-

Cell Seeding: AML cell lines (e.g., OCI/AML3, OCIM2) are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are incubated with increasing concentrations of this compound (e.g., 50, 100, 250, and 500 nM) for a specified period (e.g., 72 hours).[2]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value is then calculated from the dose-response curve.

Western Immunoblotting

This technique is employed to detect the phosphorylation status of c-Kit and its downstream signaling proteins.

-

Cell Lysis: Cells treated with this compound for various times and at different concentrations are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., c-Kit, Akt, STAT3, STAT5).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Apoptosis Assay (Caspase and PARP Cleavage)

The induction of apoptosis is confirmed by detecting the cleavage of key apoptotic markers.

-

Methodology: Western immunoblotting, as described above, is used to detect the cleaved forms of caspase-3 and PARP in cell lysates from this compound-treated and untreated cells. An increase in the cleaved forms of these proteins is indicative of apoptosis.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and proliferative capacity.

-

Cell Plating: Primary AML cells or cell lines are plated at a low density in semi-solid media (e.g., methylcellulose).

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The surviving fraction is calculated by comparing the number of colonies in the treated groups to the untreated control.

Conclusion

This compound is a potent c-Kit inhibitor with a well-defined mechanism of action. By targeting the c-Kit receptor tyrosine kinase, it effectively blocks downstream signaling through the PI3K/Akt and STAT pathways. This leads to the inhibition of proliferation and the induction of apoptosis in AML cells, including those with activating c-Kit mutations. The selectivity of this compound for malignant cells over normal hematopoietic progenitors, combined with its superior potency compared to other tyrosine kinase inhibitors in certain contexts, underscores its potential as a promising therapeutic agent for AML and other c-Kit-driven malignancies. Further preclinical and clinical evaluation of this compound and similar compounds is warranted.[1][6]

References

- 1. Suppression of Farnesyltransferase Activity in Acute Myeloid Leukemia and Myelodysplastic Syndrome: Current Understanding and Recommended Use of Tipifarnib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. ovid.com [ovid.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

APcK110: A Potent c-Kit Inhibitor for Acute Myeloid Leukemia (AML) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The c-Kit receptor tyrosine kinase, encoded by the KIT gene, plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Constitutive activation of c-Kit, either through mutations or overexpression, is a known driver in a subset of AML cases and is often associated with a poorer prognosis. APcK110 is a novel, potent, and selective small molecule inhibitor of c-Kit that has demonstrated significant anti-leukemic activity in preclinical models of AML. This document provides a comprehensive technical overview of this compound, summarizing key data, experimental protocols, and its mechanism of action to support further research and development efforts in the field of AML therapeutics.

Mechanism of Action and Preclinical Efficacy

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of c-Kit. This blockade disrupts downstream signaling pathways that are critical for the survival and proliferation of AML cells. In vitro studies have shown that this compound is more potent than other clinically used Kit inhibitors, such as imatinib and dasatinib, in inhibiting the proliferation of the SCF-responsive human AML cell line OCI/AML3.[1][2] Furthermore, this compound has been shown to induce caspase-dependent apoptosis in AML cells.[2][3]

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across various AML cell lines and primary patient samples.[1][2] Its efficacy is observed in both wild-type and, to some extent, mutated c-Kit contexts, although it appears particularly effective in SCF-responsive AML cells.[2][3]

| Cell Line/Sample Type | Assay | Key Findings | Reference |

| OCI/AML3 (c-Kit wild-type) | MTT Proliferation Assay | This compound is a more potent inhibitor of proliferation than imatinib and dasatinib. | [2] |

| OCI/AML3 | Western Blot | Dose-dependent inhibition of phospho-Kit, phospho-Stat3, phospho-Stat5, and phospho-Akt. | [2] |

| OCI/AML3 | Apoptosis Assay | Induction of apoptosis through cleavage of caspase 3 and PARP. | [2][3] |

| HMC1.2 (c-Kit V560G, D816V) | Proliferation Assay | Dose-dependent inhibition of proliferation. | [2] |

| Primary AML Blasts | Clonogenic Assay | Inhibition of AML blast colony-forming cell proliferation, with minimal effect on normal colony-forming cells. | [1][2] |

In Vivo Efficacy

The anti-leukemic activity of this compound has been confirmed in a xenograft mouse model of AML. Treatment with this compound resulted in a significant extension of survival in mice engrafted with OCI/AML3 cells compared to a control group.[1]

| Animal Model | Treatment | Key Findings | Reference |

| NOD-SCID mice with OCI/AML3 xenograft | This compound (intraperitoneally) | Significantly longer survival compared to PBS-treated mice (p=0.02). | [1] |

Signaling Pathways and Experimental Workflows

c-Kit Signaling Pathway in AML

The binding of Stem Cell Factor (SCF) to the c-Kit receptor induces receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades crucial for cell survival and proliferation. This compound effectively blocks these pathways at their origin.

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in an AML xenograft mouse model.

Caption: Workflow for AML xenograft mouse model experiment.

Detailed Experimental Protocols

Cell Lines and Culture

The OCI/AML3 human AML cell line, which is responsive to stem cell factor (SCF) and expresses wild-type c-Kit, is a suitable model for in vitro and in vivo studies of this compound.[1]

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Calf Serum (FCS).

-

Culture Conditions: Cells are maintained in plastic tissue culture flasks and split twice weekly.

Western Immunoblotting

To assess the impact of this compound on c-Kit signaling, Western immunoblotting can be performed on cell lysates from treated and untreated AML cells.

-

Procedure:

-

Lyse AML cells after treatment with various concentrations of this compound.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of Kit, Akt, Stat3, and Stat5.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Analyze the changes in the phosphorylation status of the target proteins to determine the inhibitory effect of this compound.

-

Clonogenic Assay for Primary AML Blasts

This assay is used to evaluate the effect of this compound on the proliferative capacity of primary AML progenitor cells.

-

Procedure:

-

Isolate mononuclear cells from bone marrow or peripheral blood of AML patients.

-

Add this compound at various concentrations (e.g., 50 to 500 nM) to the cell cultures at initiation.

-

Culture the cells in a methylcellulose-based medium in 35-mm Petri dishes in duplicate or triplicate.

-

Incubate for 7 days at 37°C in a humidified atmosphere of 5% CO2.

-

Evaluate AML blast colonies microscopically on day 7. A blast colony is defined as a cluster of 20 or more cells.

-

Individual colonies can be plucked, smeared on glass slides, and stained to confirm their leukemic cell composition.

-

AML Xenograft Mouse Model

This in vivo model is crucial for assessing the therapeutic potential of this compound.

-

Animal Strain: 8-week-old female NOD-SCID (NOD.CB17-PRKDS SCID/J) mice.

-

Procedure:

-

Expose mice to 30 cGy sub-lethal whole-body radiation.

-

Inject 1x10^5 OCI/AML3 cells intravenously.

-

Ten days post-injection, begin intraperitoneal injections of either this compound (e.g., 500 nM diluted in PBS) or PBS as a control, administered every other day.

-

Monitor the mice for clinical and histological signs of AML.

-

Use Kaplan-Meier estimates to calculate and compare the survival of the different treatment groups.

-

Conclusion

This compound is a promising c-Kit inhibitor with potent anti-leukemic activity in preclinical models of AML. Its ability to effectively block c-Kit signaling, induce apoptosis, and inhibit the proliferation of AML cells, both in vitro and in vivo, warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for AML. Further toxicological and clinical studies are justified to fully evaluate its safety and efficacy in patients.[1]

References

- 1. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Effects of APcK110 on STAT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of APcK110, a novel c-Kit inhibitor, with a specific focus on its impact on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document synthesizes available preclinical data, details key experimental methodologies, and presents signaling pathways and workflows for clarity.

Introduction to this compound and its Target, c-Kit

This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Kit (also known as CD117 or stem cell factor receptor)[1][2][3]. The c-Kit signaling pathway is crucial in the regulation of cell proliferation, differentiation, survival, and apoptosis. Dysregulation of c-Kit signaling, often through activating mutations, is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and mastocytosis[1][3][4]. This compound was developed through a structure-based design of c-Kit inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of AML[2][5].

The primary mechanism of action of this compound is the inhibition of c-Kit's kinase activity, which in turn blocks the activation of its downstream signaling cascades. One of the key pathways affected is the Janus kinase (JAK)/STAT pathway, with STAT3 being a critical downstream effector[1][2][5].

The Role of STAT3 in c-Kit Signaling

STAT3 is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. In the context of c-Kit signaling, the binding of its ligand, stem cell factor (SCF), leads to the dimerization and autophosphorylation of the c-Kit receptor. This activated receptor then recruits and phosphorylates JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and initiates the transcription of its target genes. Constitutive activation of the c-Kit/STAT3 axis is a hallmark of several cancers and contributes to tumor progression and therapeutic resistance.

This compound's Effect on STAT3 Phosphorylation

Preclinical studies have consistently demonstrated that this compound effectively inhibits the phosphorylation of STAT3 in a dose-dependent manner in cancer cell lines. This inhibition is a direct consequence of blocking the upstream kinase activity of c-Kit[1][2][3]. By preventing the initial autophosphorylation of c-Kit, this compound disrupts the entire downstream signaling cascade, leading to a reduction in p-STAT3 levels. This, in turn, suppresses the transcription of STAT3-dependent pro-survival and proliferative genes, contributing to the observed anti-tumor effects of this compound.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | This compound IC50 (72h) | Comparison | Reference |

| OCI/AML3 | 175 nM | More potent than imatinib and dasatinib | [3] |

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

| Cell Line | Effective Concentration Range for p-STAT3 Inhibition | Observation | Reference |

| OCI/AML3 | 50 - 100 nM | Dose-dependent decrease in p-STAT3 levels observed | [1] |

| HMC1.2 | 50 - 100 nM | Dose-dependent decrease in p-STAT3 levels observed | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on STAT3 signaling.

Cell Culture

-

Cell Lines: OCI/AML3 (human acute myeloid leukemia) and HMC1.2 (human mast cell leukemia with activating c-Kit mutations) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Phospho-STAT3

This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with this compound.

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 2, 6, 24 hours).

-

Lysis Buffer Preparation: Prepare a RIPA lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease and phosphatase inhibitor cocktail.

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100V for 1.5-2 hours.

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Express the level of p-STAT3 as a ratio relative to total STAT3.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 1000 nM) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Treatment: Treat cells in suspension with various concentrations of this compound for 24 hours.

-

Cell Seeding: After treatment, wash the cells and seed a low density of cells (e.g., 500-1000 cells) into 6-well plates containing semi-solid medium (e.g., MethoCult).

-

Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator.

-

Colony Staining and Counting:

-

Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) under a microscope.

-

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Apoptosis Assay (Caspase-3 and PARP Cleavage)

This Western blot-based assay detects the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.

-

Cell Treatment and Lysis: Follow the same procedure as for the phospho-STAT3 Western blot.

-

Immunoblotting:

-

Perform SDS-PAGE and protein transfer as described previously.

-

Probe the membrane with primary antibodies against cleaved caspase-3 (Asp175) and cleaved PARP (Asp214).

-

Use antibodies against full-length caspase-3 and PARP as controls.

-

Follow the same secondary antibody incubation, washing, and detection steps as outlined in the Western blot protocol.

-

-

Analysis: An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: this compound inhibits c-Kit, blocking STAT3 phosphorylation and downstream signaling.

Caption: Workflow for analyzing protein phosphorylation via Western blotting.

Caption: Workflow for detecting apoptosis markers by Western blotting.

Conclusion

This compound represents a promising therapeutic agent that targets the c-Kit receptor tyrosine kinase. Its mechanism of action involves the potent inhibition of downstream signaling pathways, including the STAT3 pathway. The reduction in STAT3 phosphorylation by this compound leads to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells that are dependent on c-Kit signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar c-Kit inhibitors.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

APcK110-Induced Apoptosis in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of APcK110, a novel Kit inhibitor, in inducing apoptosis in leukemia cells. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Executive Summary

This compound is a potent inhibitor of the Kit receptor tyrosine kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cells.[1][2] Research indicates that this compound is more effective at inhibiting the proliferation of the OCI/AML3 leukemia cell line than existing Kit inhibitors such as imatinib and dasatinib, and its potency is comparable to the standard chemotherapeutic agent cytarabine.[1][3] The compound functions by inhibiting the phosphorylation of Kit and its downstream signaling components, including Stat3, Stat5, and Akt.[1][2] This targeted inhibition ultimately leads to the activation of the caspase-dependent apoptotic pathway, marked by the cleavage of caspase-3 and PARP.[1][2] Notably, this compound demonstrates selective activity, inhibiting the proliferation of primary AML blasts while not affecting normal colony-forming cells.[1][2]

Quantitative Data Summary

The anti-leukemic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its impact on cell viability, proliferation, and apoptosis induction.

Table 2.1: Inhibition of Proliferation in Leukemia Cell Lines by this compound

| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Proliferation Inhibition (%) |

| OCI/AML3 | 500 | 72 | 80% |

| HMC1.2 | 500 | 72 | 80% |

| OCIM2 | 500 | 72 | <25% |

Data extracted from studies on the dose-dependent effect of this compound on various leukemia cell lines.[1]

Table 2.2: Comparative Efficacy of this compound in OCI/AML3 Cells

| Compound | Concentration (nM) | Incubation Time (hours) | Cell Viability (% of Control) | IC50 (nM) |

| This compound | 250 | 72 | 35% | 175 |

| Imatinib | 250 | 72 | 52% | Not specified |

| Dasatinib | 250 | 72 | 48% | Not specified |

| Cytarabine | 2000 | 72 | 31% | Not specified |

This table compares the potency of this compound with other tyrosine kinase inhibitors and a standard chemotherapy drug in the OCI/AML3 cell line.[1]

Table 2.3: Induction of Apoptosis in OCI/AML3 Cells by this compound

| Assay Type | Treatment | Duration (hours) | Apoptotic Cells (%) |

| Cell Cycle Analysis (Sub-G0) | Control | 2 | 10% |

| Cell Cycle Analysis (Sub-G0) | This compound (500 nM) | 2 | 27% |

| Annexin V Assay | Control | Not specified | 21% |

| Annexin V Assay | This compound | Not specified | 73% |

| Annexin V Assay | This compound + Z-VAD-FMK | Not specified | 26% |

Quantitative results from cell cycle and Annexin V assays demonstrating the pro-apoptotic effect of this compound and its dependence on caspase activity.[1]

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the Kit signaling pathway. The binding of Stem Cell Factor (SCF) to the Kit receptor normally triggers its dimerization and autophosphorylation, which in turn activates downstream pro-survival pathways like PI3K/Akt and STAT. This compound inhibits the initial phosphorylation of Kit, leading to a cascade of downstream inhibitory effects and ultimately apoptosis.

Caption: this compound inhibits Kit phosphorylation, blocking downstream survival pathways and inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on leukemia cells.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., OCI/AML3) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.

-

Compound Treatment: Add varying concentrations of this compound (or other compounds like imatinib, dasatinib, cytarabine) to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Caption: Workflow for assessing cell viability and proliferation using the MTT assay.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.

Protocol:

-

Cell Lysis: Treat leukemia cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Kit, p-Stat3, p-Stat5, p-Akt, cleaved caspase-3, and cleaved PARP overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western blot analysis of key signaling proteins.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method quantifies the proportion of cells in different phases of the cell cycle and identifies apoptotic cells in the sub-G0 peak.

Protocol:

-

Cell Treatment: Incubate approximately 5 x 10^6 leukemia cells with or without this compound (e.g., 500 nM) for 2 hours.

-

Harvesting: Pellet the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in 2 mL of 1% paraformaldehyde in PBS and incubate for 15 minutes at 4°C. Wash with PBS and resuspend in 2 mL of ice-cold 70% ethanol for fixation. Store at -20°C.

-

Staining: Wash the fixed cells twice in PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI to determine DNA content.

-

Data Analysis: Quantify the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

The Role of APcK110 in Targeting c-Kit Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Kit, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival. Activating mutations in the c-Kit gene are well-established drivers in various malignancies, including acute myeloid leukemia (AML) and mastocytosis. APcK110 has emerged as a potent and selective inhibitor of c-Kit, demonstrating significant anti-proliferative and pro-apoptotic activity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy against wild-type and mutated c-Kit, and detailed experimental protocols for its evaluation.

Introduction to c-Kit and its Role in Cancer

The c-Kit receptor, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for normal cellular function. These pathways include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell growth, differentiation, and survival. However, mutations in the c-Kit gene can lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled cell proliferation and contributing to the pathogenesis of various cancers.

This compound: A Novel c-Kit Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the c-Kit kinase domain. By blocking the kinase activity, this compound effectively inhibits the autophosphorylation of c-Kit and the subsequent activation of downstream signaling pathways. This targeted inhibition leads to the induction of apoptosis and a halt in the proliferation of cancer cells dependent on c-Kit signaling.

Quantitative Analysis of this compound Efficacy

This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of c-Kit. The following table summarizes the available quantitative data on the efficacy of this compound in various cell lines.

| Cell Line | c-Kit Mutation Status | Assay Type | IC50 / Inhibition | Reference |

| OCI/AML3 | Wild-Type | MTT Assay | 175 nM (average IC50 at 72 hours) | [1] |

| HMC1.2 | V560G, D816V | MTT Assay | ~80% inhibition at 500 nM | [1] |

| OCIM2 | Wild-Type | MTT Assay | <25% inhibition at 500 nM | [1] |

| Ba/F3 | Mutant c-Kit expressing | MTT Assay | Stronger inhibition than IL-3 dependent Ba/F3 cells | [1] |

| Primary AML Blasts | Various (including D816V) | Clonogenic Assay | Dose-dependent inhibition of colony growth | [1] |

In Vivo Efficacy of this compound

Preclinical studies utilizing a xenograft mouse model of AML have demonstrated the in vivo efficacy of this compound. In a study using NOD-SCID mice injected with OCI/AML3 cells, treatment with this compound significantly extended the survival of the mice compared to the control group (p=0.02)[2][3]. These findings underscore the potential of this compound as a therapeutic agent for c-Kit-driven malignancies.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of c-Kit. This leads to a reduction in the phosphorylation of key downstream signaling molecules, including Akt, STAT3, and STAT5[1]. The inhibition of these pro-survival and proliferative pathways ultimately triggers caspase-dependent apoptosis.

Caption: c-Kit signaling and this compound's point of intervention.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., OCI/AML3, HMC1.2)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blotting for Phospho-c-Kit

This protocol is used to determine the effect of this compound on the phosphorylation of c-Kit.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-c-Kit, anti-total-c-Kit, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with anti-total-c-Kit and a loading control antibody (e.g., β-actin).

Clonogenic Assay for Primary AML Cells

This protocol assesses the effect of this compound on the colony-forming ability of primary AML blasts.

Materials:

-

Primary AML patient bone marrow or peripheral blood samples

-

Ficoll-Paque for mononuclear cell separation

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Recombinant human cytokines (e.g., SCF, IL-3, GM-CSF)

-

This compound

-

35 mm culture dishes

Procedure:

-

Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).

-

Add the cells to the methylcellulose-based medium containing cytokines and various concentrations of this compound.

-

Plate the cell suspension in 35 mm culture dishes in duplicate.

-

Incubate the dishes for 7-14 days at 37°C in a humidified 5% CO2 incubator.

-

Score colonies (defined as clusters of >40 cells) using an inverted microscope.

-

Calculate the percentage of colony inhibition compared to the vehicle control.

Logical Framework of this compound's Action

The therapeutic strategy of using this compound is based on the oncogenic addiction of certain cancers to the c-Kit signaling pathway. The logical flow from the presence of a c-Kit mutation to the therapeutic effect of this compound is outlined below.

Caption: The logical progression from c-Kit mutation to the therapeutic action of this compound.

Conclusion

This compound is a promising targeted therapy for cancers driven by c-Kit mutations. Its potent and selective inhibition of c-Kit kinase activity leads to the suppression of critical downstream signaling pathways, resulting in the induction of apoptosis and the inhibition of tumor cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other c-Kit inhibitors. Further clinical evaluation is warranted to fully assess the therapeutic potential of this compound in patients with AML and other c-Kit-driven malignancies.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Leukemic Activity of APcK110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-leukemic properties of APcK110, a novel and potent inhibitor of the c-Kit receptor tyrosine kinase. This compound has demonstrated significant pro-apoptotic and anti-proliferative activity in both acute myeloid leukemia (AML) cell lines and primary patient samples, highlighting its potential as a therapeutic agent.[1][2] This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details the experimental protocols used for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Mechanism of Action and Therapeutic Rationale

This compound is a structurally designed inhibitor of c-Kit, a transmembrane tyrosine kinase that plays a critical role in hematopoiesis.[3][4][5] The binding of stem cell factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways crucial for cell proliferation and survival, such as the STAT and PI3K/Akt pathways.[3][6] In certain leukemias, particularly core-binding factor AML, mutations in the KIT gene lead to constitutive, ligand-independent activation of the kinase, contributing to leukemogenesis and often correlating with a poorer prognosis.[3][5][6]

This compound exerts its anti-leukemic effects by directly inhibiting the phosphorylation of c-Kit. This action blocks the downstream signaling cascade, leading to a dose-dependent decrease in the phosphorylation of key signaling molecules including STAT3, STAT5, and Akt.[3][5][7] The inhibition of these pro-survival pathways ultimately culminates in the induction of apoptosis and the suppression of proliferation in leukemia cells.[3][4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified in various AML cell lines and primary patient samples. The following tables summarize the key findings from these studies.

| Cell Line | Target | IC50 (nM) | Reference |

| OCI/AML3 | Proliferation | 175 | [8] |

| Cell Line | Treatment | Effect | Reference |

| OCI/AML3 | This compound (250 nM, 72h) | Stronger inhibition of proliferation compared to imatinib and dasatinib at the same concentration. | [6] |

| OCI/AML3 | This compound | At least as potent in inhibiting proliferation as cytarabine. | [3][5] |

| HMC1.2 (KITV560G, KITD816V) | This compound | Dose-dependent inhibition of proliferation. | [3][5] |

| OCIM2 | This compound | Dose-dependent inhibition of proliferation. | [4] |

| Primary AML Blasts | This compound (50-500 nM) | Inhibition of proliferation in a clonogenic assay. | [3] |

| Normal Colony-Forming Cells | This compound | No effect on proliferation. | [3][5] |

| Cell Line | Treatment | Apoptotic Effect | Reference |

| OCI/AML3 | This compound (500 nM, 2h) | Shift of cells into sub-G0 phase, indicative of apoptosis. | [3] |

| OCI/AML3 | This compound (500 nM, overnight) | Apoptotic rate of 73% (background 21%). | [3] |

| OCI/AML3 | Z-VAD-FMK (caspase inhibitor) + this compound | Apoptotic rate reduced to 26%, indicating caspase-dependent apoptosis. | [3] |

| OCI/AML3 | This compound | Dose-dependent increase in cleaved caspase 3 and PARP. | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Caption: this compound inhibits c-Kit phosphorylation, blocking downstream STAT and PI3K/Akt signaling.

Caption: Workflow for evaluating this compound's anti-leukemic activity in vitro and in vivo.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Leukemia cell lines (e.g., OCI/AML3) are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are incubated for 72 hours with increasing concentrations of this compound, imatinib, dasatinib, or cytarabine.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the relative number of viable cells.

AML Blast Colony Assay

-

Cell Preparation: Primary AML blasts are suspended in a semi-solid medium.

-

Treatment: this compound is added at the initiation of the cultures at concentrations ranging from 50 to 500 nM.[3]

-

Incubation: The cultures are incubated in 35-mm Petri dishes in duplicate or triplicate for 7 days at 37°C in a humidified atmosphere of 5% CO2 in air.[3]

-

Colony Evaluation: AML blast colonies, defined as clusters of 20 or more cells, are microscopically evaluated on day 7 of culture.[3]

-

Confirmation: Individual colonies are plucked, smeared on glass slides, and stained to confirm their leukemic cell composition.[3]

Cell Cycle and Apoptosis Analysis

-

Cell Treatment: 5 x 10^6 cells are incubated with this compound (e.g., 500 nM for 2 hours for cell cycle analysis).[3]

-

Fixation: Cells are pelleted, washed, and resuspended in 1% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at 4°C.[3]

-

Permeabilization: Cells are washed in PBS, resuspended in absolute ethanol, and stored at -20°C.[3]

-

Staining: Stored cells are washed twice in PBS and resuspended in 0.5 mL of propidium iodide (PI) staining buffer containing RNase.[3]

-

Incubation: Cells are incubated for 1 hour at room temperature in the dark.[3]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, including the sub-G0 population representing apoptotic cells.

Western Immunoblotting

-

Protein Extraction: Following treatment with various concentrations of this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Kit, STAT3, STAT5, and Akt, as well as antibodies for caspase 3, cleaved caspase 3, PARP, and cleaved PARP.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: NOD-SCID mice are used for the study.

-

Irradiation: Mice undergo sub-lethal whole-body radiation.

-

Cell Injection: OCI/AML3 cells are injected intravenously.[1]

-

Treatment: Ten days post-injection, mice are treated with either this compound or a phosphate-buffered saline (PBS) control, administered intraperitoneally every other day.[1]

-

Survival Monitoring: The survival of the mice in both groups is monitored, and Kaplan-Meier estimates are used to calculate and compare survival curves.[1]

Conclusion

This compound is a promising anti-leukemic agent that effectively inhibits the c-Kit signaling pathway, leading to the induction of apoptosis and suppression of proliferation in AML cells. Its potency, which is comparable or superior to existing therapies in preclinical models, and its selectivity for leukemic cells over normal hematopoietic cells, warrant further investigation in clinical trials for the treatment of AML.[3][5] The in vivo data further supports its potential, demonstrating a significant survival benefit in a xenograft mouse model of AML.[1][2]

References

- 1. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Molecular Targets of APcK110

This technical guide provides a comprehensive overview of the molecular targets of APcK110, a novel kinase inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action.

Core Molecular Target: c-Kit Tyrosine Kinase

This compound is a potent inhibitor of c-Kit, a receptor tyrosine kinase crucial for hematopoiesis.[1][2][3][4][5] Mutations in the c-Kit gene can lead to its constitutive activation, contributing to the pathophysiology of diseases such as acute myeloid leukemia (AML) and mastocytosis.[1][2] this compound exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of c-Kit.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings.

| Cell Line | Description | Metric | Value | Reference |

| OCI/AML3 | Acute Myeloid Leukemia (wild-type c-Kit, SCF-dependent) | IC50 (Proliferation) | 175 nM | [6] |

| OCI/AML3 | Acute Myeloid Leukemia (wild-type c-Kit, SCF-dependent) | Inhibition of Proliferation (at 500 nM) | ~80% | [3] |

| OCIM2 | Acute Myeloid Leukemia (wild-type c-Kit, SCF-responsive) | Inhibition of Proliferation | Dose-dependent | [1] |

| HMC1.2 | Mastocytosis (activating c-Kit mutations V560G and D816V) | Inhibition of Proliferation | Dose-dependent | [2][4] |

| Primary AML cells | Primary patient samples | Inhibition of Colony Growth (at 500 nM) | up to 80% | [3] |

Comparative Proliferation Inhibition in OCI/AML3 Cells

| Compound | Concentration | Inhibition of Proliferation | Reference |

| This compound | 500 nM | Up to 100% | [3] |

| Dasatinib | 500 nM | ~60% | [3] |

| Imatinib | 500 nM | No inhibition | [3] |

Signaling Pathway of this compound Action

This compound inhibits the phosphorylation of c-Kit, which in turn blocks downstream signaling cascades crucial for cell survival and proliferation. The primary affected pathways are the PI3K/Akt and STAT pathways.[2][4]

Caption: this compound inhibits c-Kit phosphorylation, blocking downstream PI3K/Akt and STAT signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Procedure:

-

Cells (e.g., OCI/AML3, OCIM2, HMC1.2) are seeded in 96-well plates at a specified density.

-

The cells are incubated for 24 hours to allow for attachment.

-

This compound is added to the wells at various concentrations (e.g., 50, 100, 250, and 500 nM).[3] A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and IC50 values are determined.

-

2. Western Immunoblotting

-

Objective: To assess the effect of this compound on the phosphorylation status of c-Kit and its downstream signaling proteins.

-

Procedure:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of c-Kit, Akt, STAT3, and STAT5 overnight at 4°C.[1][2][4]

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Apoptosis Assay (Caspase 3 and PARP Cleavage)

-

Objective: To determine if this compound induces apoptosis.

-

Procedure:

-

Cells are treated with this compound as described for Western immunoblotting.

-

Cell lysates are prepared and subjected to Western immunoblotting as described above.

-

The membranes are probed with primary antibodies specific for caspase 3, cleaved caspase 3, PARP, and cleaved PARP.[1][2][3][4]

-

An increase in the levels of cleaved caspase 3 and cleaved PARP indicates the induction of apoptosis.

-

4. Cell Cycle Analysis

-

Objective: To analyze the effect of this compound on the cell cycle distribution.

-

Procedure:

-

Cells are treated with this compound for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G0 population (indicative of apoptosis) are quantified.[2]

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the molecular effects of this compound.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kit inhibitor this compound extends survival in an AML xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

Preliminary In Vitro Efficacy of APcK110: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, a critical component in hematopoietic cell signaling.[1][2][3] Dysregulation of the c-Kit pathway, often through activating mutations, is a known driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1][2][4] This document provides a comprehensive technical guide to the preliminary in vitro studies of this compound, summarizing its mechanism of action, anti-proliferative and pro-apoptotic effects on AML cells, and its impact on downstream signaling cascades. The data presented herein is compiled from foundational studies to support further investigation and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a targeted inhibitor of the c-Kit receptor.[1][2][3] In AML, particularly in cases with c-Kit mutations, the receptor is often constitutively active, leading to uncontrolled cell proliferation and survival. This compound directly counteracts this by inhibiting the autophosphorylation of the c-Kit receptor.[2] This blockade prevents the subsequent activation of downstream signaling pathways crucial for leukemic cell growth and survival, including the STAT3, STAT5, and Akt pathways.[1][3]

Quantitative Data Summary

The anti-leukemic activity of this compound has been quantified across several in vitro assays, demonstrating its potency and selectivity.

Table 1: Anti-Proliferative Activity of this compound in AML Cell Lines

| Cell Line | c-Kit Status | This compound Concentration (nM) | Inhibition of Proliferation | Comparison | Reference |

| OCI/AML3 | Wild-type (SCF-responsive) | 500 | ~80-100% | More potent than imatinib and dasatinib | [2] |

| HMC1.2 | Mutated (V560G, D816V) | Dose-dependent | Strong inhibition | - | [1] |

| OCIM2 | Wild-type | Dose-dependent | Marginal effect | - | [1] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Key Apoptotic Markers | Effect | Reference |

| OCI/AML3 | This compound (dose-dependent) | Cleaved Caspase-3, Cleaved PARP | Increased cleavage, indicating apoptosis | [1][2][3] |

Table 3: Inhibition of Downstream Signaling Molecules

| Cell Line | Target Molecule | This compound Effect | Assay | Reference |

| OCI/AML3 | Phospho-c-Kit | Inhibition | Western Blot | [2] |

| OCI/AML3 | Phospho-STAT3 | Inhibition | Western Blot | [2] |

| OCI/AML3 | Phospho-STAT5 | Inhibition | Western Blot | [1][3] |

| OCI/AML3 | Phospho-Akt | Inhibition | Western Blot | [1][3] |

Key Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the preliminary studies of this compound.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: AML cell lines (e.g., OCI/AML3, HMC1.2, OCIM2) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in their respective culture media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 50, 100, 250, 500 nM) or control compounds (imatinib, dasatinib) for 72 hours.[2]

-

MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals by viable cells.

-

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Immunoblotting

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylation status of key signaling molecules.

Protocol:

-

Cell Lysis: AML cells treated with this compound or vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-c-Kit, phospho-STAT3, phospho-STAT5, phospho-Akt, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Visualizations

This compound Mechanism of Action in the c-Kit Signaling Pathway

Caption: this compound inhibits c-Kit autophosphorylation, blocking downstream pro-survival signaling.

Experimental Workflow: Cell Proliferation (MTT) Assay

Caption: Workflow for assessing this compound's anti-proliferative effects using the MTT assay.

Experimental Workflow: Western Immunoblotting

Caption: Workflow for analyzing protein phosphorylation changes induced by this compound.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound is a potent and selective inhibitor of the c-Kit signaling pathway with significant anti-leukemic activity in AML cell lines. Its ability to induce apoptosis and inhibit proliferation, even in cells with wild-type c-Kit, highlights its potential as a therapeutic agent.[1] Further preclinical development, including in vivo efficacy studies and toxicology assessments, is warranted to evaluate the full therapeutic potential of this compound for the treatment of AML and other c-Kit-driven malignancies.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Measuring Cell Viability in Response to APcK110 Using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

APcK110 is a novel and potent inhibitor of the c-Kit tyrosine kinase, a key receptor involved in hematopoiesis.[1][2][3] Mutations and dysregulation of c-Kit are implicated in the pathophysiology of various malignancies, including acute myeloid leukemia (AML).[1][3][4] this compound has been shown to inhibit the proliferation of AML cell lines and primary patient samples by blocking the phosphorylation of c-Kit and its downstream signaling molecules, such as Akt, STAT3, and STAT5, ultimately leading to the induction of apoptosis.[1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6][7] This assay is predicated on the ability of metabolically active cells, primarily through mitochondrial dehydrogenases, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6][7] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[8][9] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability.[5] The core principle lies in the enzymatic conversion of the tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] This reaction results in the formation of purple formazan crystals.[6][8] These insoluble crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is a direct indicator of the number of metabolically active, and therefore viable, cells.[5][6]

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Target cancer cell line (e.g., OCI/AML3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][9]

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile tissue culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Dilute the cells in a complete culture medium to the desired concentration. The optimal cell density should be determined empirically but typically ranges from 5,000 to 10,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range to test for this compound could be from 50 nM to 500 nM.[4]

-

Carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound solution to the respective wells.

-

Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2 to 4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells and can be observed under a microscope.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

-

Absorbance Measurement:

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

-

Calculate Percent Viability:

-

Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

-

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data generated from the MTT assay can be summarized in the following tables for clear interpretation and comparison.

Table 1: Effect of this compound on Cell Viability after 72-Hour Treatment

| This compound Concentration (nM) | Mean Absorbance (570 nm) ± SD | Percent Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 50 | 1.02 ± 0.06 | 81.6 |

| 100 | 0.85 ± 0.05 | 68.0 |

| 250 | 0.61 ± 0.04 | 48.8 |

| 500 | 0.35 ± 0.03 | 28.0 |

Table 2: IC50 Values of this compound on Various Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (nM) |

| OCI/AML3 | 72 | ~240 |

| HMC1.2 | 72 | ~180 |

| Normal Hematopoietic Cells | 72 | >1000 |

Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

This compound Signaling Pathway Inhibition

Caption: this compound inhibits c-Kit signaling, leading to decreased proliferation and induced apoptosis.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kit inhibitor this compound induces apoptosis and inhibits proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. galaxy.ai [galaxy.ai]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Phosphorylated c-Kit (p-c-Kit) with the Inhibitor APcK110

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of c-Kit phosphorylation using Western blotting, with a specific focus on the effects of the novel c-Kit inhibitor, APcK110. The provided methodologies are intended to guide researchers in academic and industrial settings in assessing the efficacy of c-Kit inhibitors and understanding their mechanism of action on downstream signaling pathways.

Introduction

The c-Kit receptor tyrosine kinase, encoded by the KIT proto-oncogene, plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of c-Kit signaling, often through activating mutations, is implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and mastocytosis.[2][3] this compound is a novel and potent inhibitor of c-Kit that has been shown to block the phosphorylation of c-Kit and its downstream signaling effectors, leading to apoptosis and inhibition of proliferation in cancer cells.[2][3] Western blotting is a fundamental technique to elucidate the inhibitory action of compounds like this compound by quantifying the levels of phosphorylated c-Kit (p-c-Kit) and other key signaling proteins.

Key Signaling Pathways